1-(4-(Trifluoromethoxy)phenyl)piperazine

概述

描述

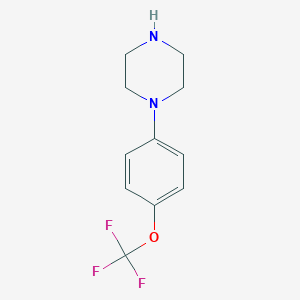

1-(4-(Trifluoromethoxy)phenyl)piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a trifluoromethoxy group at the para position of the phenyl ring

准备方法

Synthetic Routes and Reaction Conditions: 1-(4-(Trifluoromethoxy)phenyl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 4-(trifluoromethoxy)aniline with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

化学反应分析

Alkylation Reactions

The piperazine nitrogen undergoes alkylation with various electrophiles. Key examples include:

Alkylation enhances pharmacological properties, as seen in anticancer agents where benzyl or acetyl groups improve cellular uptake .

Acylation Reactions

Acylation modifies the piperazine ring for drug development:

- Reagent : Acetic anhydride or acyl chlorides

- Conditions : Base-mediated (e.g., Et₃N), CH₂Cl₂, 0–25°C

- Product : N-Acyl derivatives with retained trifluoromethoxy group .

- Example : Acetylation of the piperazine nitrogen yields intermediates for antitumor agents (e.g., EC₅₀ = 1.35 μM against HOP-92 lung cancer cells) .

Sulfonation Reactions

Electrophilic sulfonation introduces sulfonyl groups:

- Reagent : Trifluoromethanesulfonic anhydride

- Conditions : CH₂Cl₂, 0°C, triethylamine

- Product : 1-(4-(Trifluoromethoxy)phenyl)-4-(trifluoromethylsulfonyl)piperazine .

- Application : Enhances metabolic stability in acaricidal agents .

Nucleophilic Substitution

The trifluoromethoxy group participates in substitution under harsh conditions:

- Reagent : Thiols, amines, or alkoxides

- Conditions : NaH, DMF, 80–120°C

- Product : 4-Substituted phenylpiperazines (e.g., thioethers or amines) .

- Mechanism : SNAr pathway facilitated by electron-withdrawing trifluoromethoxy group .

Cross-Coupling Reactions

Palladium-catalyzed coupling expands structural diversity:

- Reagent : Aryl halides, Pd(PPh₃)₄, K₂CO₃

- Conditions : Toluene/EtOH, 80°C

- Product : Arylpiperazine conjugates (e.g., 1-(phenylethynyl)cyclohexyl derivatives) .

- Example : Coupling with 4-bromophenylacetylene yields fluorescent probes for bioimaging .

Comparative Reactivity with Analogues

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| 1-(4-(Trifluoromethyl)phenyl)piperazine | Faster SNAr reactions due to stronger electron-withdrawing CF₃ group | Higher lipophilicity |

| 1-(4-Methoxyphenyl)piperazine | Reduced electrophilicity; limited substitution reactions | Lower metabolic stability |

科学研究应用

Medicinal Chemistry

The compound is being studied for its potential as a therapeutic agent, particularly in treating neurological disorders due to its interaction with serotonin receptors. It has been compared to structurally similar compounds like 1-(4-(trifluoromethyl)phenyl)piperazine, which are known serotonergic releasing agents .

Case Study: Serotonin Receptor Binding

Research indicates that 1-(4-(Trifluoromethoxy)phenyl)piperazine may exhibit significant binding affinity to serotonin receptors, which could lead to antidepressant or anxiolytic effects. Studies have shown that piperazine derivatives can influence intracellular calcium levels and mitochondrial function, suggesting their role in neuropharmacology .

Antimalarial Drug Development

Recent studies have explored the use of piperazine derivatives in the development of new antimalarial drugs. The structural modifications of piperazines have led to compounds with enhanced solubility and efficacy against malaria parasites, highlighting the potential of this compound as a scaffold for drug development .

Table 1: Efficacy of Piperazine Derivatives Against Malaria

| Compound | EC50 (nM) | Activity Description |

|---|---|---|

| N-Phenylpiperazinyl-4(1H)-quinolone | 4.7 | Potent against Plasmodium berghei |

| This compound | TBD | Under investigation for similar activity |

Synthesis of Advanced Materials

In industrial applications, this compound serves as a building block in synthesizing advanced materials such as polymers and coatings. Its unique electronic properties allow for modifications that enhance material performance .

Case Study: Polymer Development

Research on polymeric materials incorporating trifluoromethoxy groups has shown improved thermal stability and mechanical properties, making these materials suitable for high-performance applications in electronics and coatings .

作用机制

The mechanism of action of 1-(4-(Trifluoromethoxy)phenyl)piperazine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

1-(4-(Trifluoromethoxy)phenyl)piperazine can be compared with other similar compounds, such as:

1-(4-(Trifluoromethyl)phenyl)piperazine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which affects its chemical properties and biological activity.

1-(4-(Methoxy)phenyl)piperazine:

1-(4-(Chloromethoxy)phenyl)piperazine: The chloromethoxy group introduces different electronic and steric effects, influencing the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in the trifluoromethoxy group’s ability to enhance the compound’s stability and lipophilicity, making it a valuable tool in various research and industrial applications.

生物活性

1-(4-(Trifluoromethoxy)phenyl)piperazine is a piperazine derivative characterized by a trifluoromethoxy group attached to a phenyl ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly its interactions with serotonin receptors.

Chemical Structure and Properties

- Molecular Formula: C₁₁H₁₃F₃N₂O

- Molar Mass: Approximately 230.234 g·mol⁻¹

- Structural Features: The compound features a piperazine ring, which is a common motif in many pharmaceuticals, and a trifluoromethoxy substituent that influences its biological activity and chemical reactivity.

This compound acts primarily as a serotonergic releasing agent , similar to its structural analogs. It is believed to interact with various subtypes of serotonin receptors, particularly the 5-HT receptor family. This interaction may lead to increased serotonin release, impacting mood regulation and other physiological functions.

Serotonergic Activity

Research indicates that this compound exhibits significant serotonergic activity. It has been shown to selectively bind to certain serotonin receptor subtypes, which can influence neuropharmacological outcomes. Preliminary studies suggest that it may enhance serotonin levels in the synaptic cleft, potentially offering therapeutic benefits in mood disorders.

Case Studies and Experimental Data

A variety of studies have explored the biological effects of this compound. For instance:

- Study on Serotonin Release: In vitro experiments demonstrated that this compound significantly increased serotonin release from neuronal cells, indicating its potential as an antidepressant or anxiolytic agent.

- Binding Affinity Studies: Binding assays revealed that this compound has a high affinity for specific serotonin receptor subtypes, which may correlate with its pharmacological effects.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(4-Trifluoromethyl)phenylpiperazine | Trifluoromethyl group | Moderate serotonergic activity |

| 1-(4-Methoxy)phenylpiperazine | Methoxy group | Lower affinity for serotonin receptors |

| 1-(4-Chloromethoxy)phenylpiperazine | Chlorine substituent | Different receptor interaction profile |

The presence of the trifluoromethoxy group in this compound enhances its lipophilicity and stability compared to its analogs, potentially leading to improved bioavailability and efficacy.

Applications in Research and Medicine

This compound is being investigated for various applications:

- Neuropharmacology: Due to its serotonergic properties, it is considered for development as a therapeutic agent for mood disorders.

- Chemical Synthesis: The compound serves as a versatile building block in organic synthesis, contributing to the development of more complex pharmaceuticals.

- Material Science: Its unique chemical properties make it suitable for creating advanced materials with specific functionalities.

属性

IUPAC Name |

1-[4-(trifluoromethoxy)phenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-3-1-9(2-4-10)16-7-5-15-6-8-16/h1-4,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPIAGRNHBMGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630374 | |

| Record name | 1-[4-(Trifluoromethoxy)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187669-62-1 | |

| Record name | 1-[4-(Trifluoromethoxy)phenyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187669-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Trifluoromethoxy)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。